molecular formula C10H12N2 B022504 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine CAS No. 77629-49-3

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

Cat. No. B022504
CAS RN: 77629-49-3
M. Wt: 160.22 g/mol
InChI Key: XCUULVSJRRKMJR-UHFFFAOYSA-N
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Description

“5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine” is a chemical compound with the molecular formula C9H10N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine”, can be achieved through various methods. One method involves the one-stage condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine” consists of a pyrrole ring attached to a pyridine ring. The molecular weight of this compound is 146.1891 . The monoisotopic mass is 147.091675 Da .

properties

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUULVSJRRKMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508853
Record name 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

CAS RN

77629-49-3
Record name 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Reactant of Route 2
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Reactant of Route 3
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Reactant of Route 4
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Reactant of Route 5
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Reactant of Route 6
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

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